molecular formula C18H22N2O B8804491 1-{[4-(benzyloxy)phenyl]methyl}piperazine

1-{[4-(benzyloxy)phenyl]methyl}piperazine

Cat. No.: B8804491
M. Wt: 282.4 g/mol
InChI Key: YZRJTYFUWXERTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(benzyloxy)phenyl]methyl}piperazine is an organic compound with the molecular formula C18H22N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzyloxybenzyl group attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with 4-(benzyloxy)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Scientific Research Applications

1-{[4-(benzyloxy)phenyl]methyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(benzyloxy)phenyl]methyl}piperazine involves its interaction with various molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to increased levels of serotonin and dopamine in the extracellular space, which can result in mood-enhancing effects .

Comparison with Similar Compounds

Uniqueness: 1-{[4-(benzyloxy)phenyl]methyl}piperazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H22N2O/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20/h1-9,19H,10-15H2

InChI Key

YZRJTYFUWXERTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-benzyloxybenzyl chloride (4{18}, 3.7 g, 15.9 mmol, 1 equiv.), piperazine (8.22 g, 95.4 mmol, 6 equiv.), THF (55 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{18} (3.84 g, 86%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.43 (d, 2H, J=7.0 Hz), 7.38 (t, 2H, J=7.5 Hz), 7.32 (t, 1H, J=7.5 Hz), 7.23 (d, 2H, J=8.5 Hz), 6.93 (d, 2H, J=8.5 Hz), 5.04 (s, 2H), 3.43 (s, 2H), 2.87 (t, 4H, J=5.0 Hz), 2.39 (br s, 4H), 1.59 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 157.8, 137.0, 130.3, 128.4, 127.8, 127.3, 114.4, 69.9, 63.0, 54.3, 46.0.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

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